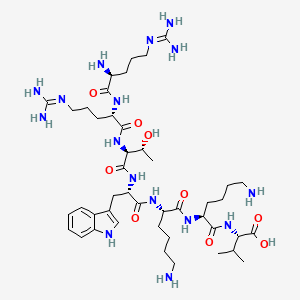
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine is a complex peptide compound with a molecular formula of C47H65N13O9 This compound is notable for its intricate structure, which includes multiple amino acid residues and diaminomethylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine involves multiple steps, typically starting with the protection of functional groups on the amino acids. The diaminomethylidene groups are introduced through specific reactions involving guanidine derivatives. The peptide bonds are formed using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like HATU or EDCI and bases like DIPEA to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the specificity of its applications. when produced on a larger scale, the process involves automated peptide synthesizers that can handle the multiple steps required for its assembly. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反応の分析
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized tryptophan derivatives.
Reduction: The compound can be reduced at specific sites, particularly at the diaminomethylidene groups.
Substitution: Amino acid residues can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: Various nucleophiles or electrophiles depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to N-formylkynurenine, while reduction of the diaminomethylidene groups can yield simpler amine derivatives.
科学的研究の応用
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific proteins or pathways involved in diseases.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
作用機序
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but often include key signaling cascades in cellular processes.
類似化合物との比較
Similar Compounds
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: Another peptide with similar diaminomethylidene groups but different amino acid composition.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: A tetrapeptide with similar functional groups but shorter chain length.
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-threonyl-L-tryptophyl-L-lysyl-L-lysyl-L-valine is unique due to its specific sequence of amino acids and the presence of multiple diaminomethylidene groups. This structure provides distinct binding properties and potential for diverse applications in research and industry.
特性
CAS番号 |
787621-31-2 |
|---|---|
分子式 |
C44H76N16O9 |
分子量 |
973.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C44H76N16O9/c1-24(2)34(42(68)69)59-38(64)31(16-7-9-19-46)56-37(63)30(15-6-8-18-45)57-40(66)33(22-26-23-54-29-14-5-4-12-27(26)29)58-41(67)35(25(3)61)60-39(65)32(17-11-21-53-44(50)51)55-36(62)28(47)13-10-20-52-43(48)49/h4-5,12,14,23-25,28,30-35,54,61H,6-11,13,15-22,45-47H2,1-3H3,(H,55,62)(H,56,63)(H,57,66)(H,58,67)(H,59,64)(H,60,65)(H,68,69)(H4,48,49,52)(H4,50,51,53)/t25-,28+,30+,31+,32+,33+,34+,35+/m1/s1 |
InChIキー |
GREDSKFESUKSKD-SUWVNMLASA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14215317.png)
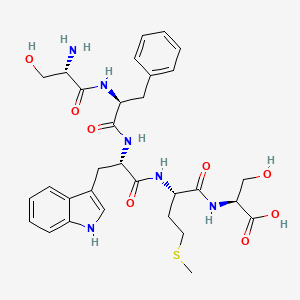
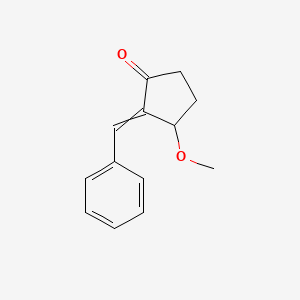
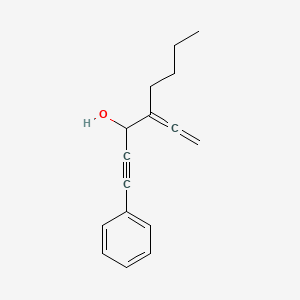
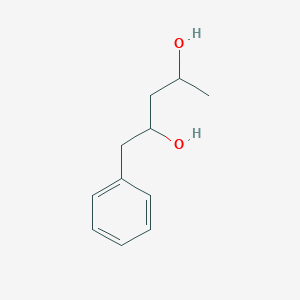
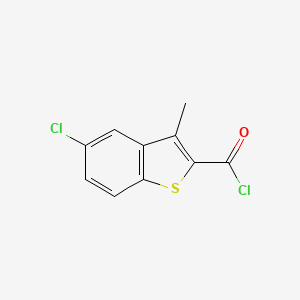
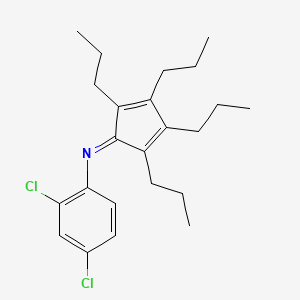
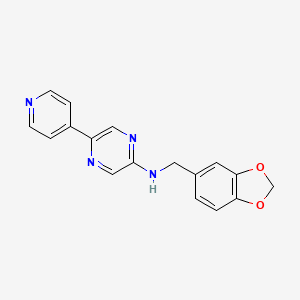
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3,4-dichlorophenyl)-3-methyl-](/img/structure/B14215363.png)
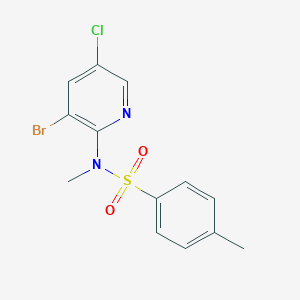
![2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14215374.png)
![3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine](/img/structure/B14215383.png)
